Holmium-166 Enables Direct, Quantitative SPECT Imaging for Personalized Dosimetry, a Capability Yttrium-90 Lacks
Holmium-166's decay scheme provides a distinct imaging advantage over its primary comparator, Yttrium-90 (⁹⁰Y). ¹⁶⁶Ho emits a 80.6 keV gamma photon with a 6.55% intensity that is directly suitable for quantitative Single Photon Emission Computed Tomography (SPECT) imaging [1]. In contrast, ⁹⁰Y is a pure beta-emitter with no primary gamma emission, requiring imaging via Bremsstrahlung SPECT or low-yield PET from internal pair production, which results in poorer spatial resolution and less accurate quantitative dosimetry [2]. This difference in imaging quality allows for more reliable, personalized treatment planning with ¹⁶⁶Ho, as the actual radiation dose delivered to tumor and normal liver tissue can be directly measured and adjusted.
| Evidence Dimension | Primary Imaging Modality & Photon Energy |
|---|---|
| Target Compound Data | SPECT imaging via 80.6 keV gamma photon (Iγ = 6.55%) |
| Comparator Or Baseline | Yttrium-90 (⁹⁰Y): Bremsstrahlung SPECT or low-yield PET (no primary gamma emission) |
| Quantified Difference | Qualitative difference: Direct, quantitative SPECT vs. indirect, less accurate Bremsstrahlung/PET imaging. |
| Conditions | Based on fundamental nuclear decay properties of each radionuclide. |
Why This Matters
For procurement, this theranostic capability justifies the selection of ¹⁶⁶Ho over ⁹⁰Y in clinical centers aiming to implement robust, image-guided, personalized dosimetry protocols for liver cancer SIRT.
- [1] Bobin, C., et al. (2019). 'Activity measurements and determination of nuclear decay data of 166Ho in the MRTDosimetry project', Applied Radiation and Isotopes, 153, 108826. View Source
- [2] van Rooij, R., et al. (2022). 'Holmium-166 Radioembolization: Current Status and Future Prospective', CardioVascular and Interventional Radiology, 45, 1599-1607. View Source
